Chroman-3-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWNCRSSFMSHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407179 | |
| Record name | Chroman-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-46-3 | |
| Record name | Chroman-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chroman 3 Ylmethanamine and Its Derivatives
Total Synthesis Approaches for the Chroman-3-ylmethanamine Core
The construction of the fundamental this compound structure can be achieved through several synthetic routes, encompassing both well-established classical methods and innovative new pathways.
Traditional methods for synthesizing the this compound core primarily rely on the functionalization of a pre-formed chroman-3-yl intermediate. Two of the most common approaches are the reduction of a ketone and the reductive amination of an aldehyde.
One established route involves the catalytic hydrogenation of chroman-3-ylmethanone under high-pressure conditions. This reaction typically utilizes catalysts such as Palladium on carbon (Pd/C) or Raney nickel to facilitate the conversion of the ketone group to the desired primary amine. The process is generally carried out in a hydrogen atmosphere.
Another widely used and scalable method is the reductive amination of chroman-3-carbaldehyde (B1394481). This one-pot reaction can be performed with ammonium (B1175870) acetate (B1210297) or methylamine (B109427) hydrochloride in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). The key advantage of using NaBH₃CN is its chemoselectivity; it preferentially reduces the imine intermediate formed between the aldehyde and the amine source, without affecting other functional groups on the chroman ring. This method has proven to be efficient, with yields reported to be greater than 85% at a kilogram scale.
Table 1: Classical Synthesis Routes for the this compound Core
| Method | Starting Material | Key Reagents | Key Advantages/Notes |
|---|---|---|---|
| Catalytic Hydrogenation | Chroman-3-ylmethanone | Pd/C or Raney Nickel, H₂ gas | Converts ketone to amine via an imine intermediate. |
| Reductive Amination | Chroman-3-carbaldehyde | NH₄OAc, NaBH₃CN, Acetic Acid | High chemoselectivity and scalability (>85% yield). |
Research into novel synthetic pathways aims to improve efficiency, yield, and access to diverse derivatives. While specific novel routes for this compound are emerging, developments in chromane (B1220400) synthesis, in general, suggest new possibilities. For instance, innovative methods for producing chemical precursors often employ retrosynthesis models combined with prioritization algorithms to identify promising and efficient synthetic routes from a vast number of potential pathways. researchgate.net
In the broader context of chromane synthesis, new catalytic systems are being developed. For example, a novel compound combining 1-phenyl-1H-pyrazole and 4H-chromen-4-one moieties was synthesized through a condensation reaction catalyzed by a catalytic amount of sodium hydroxide, demonstrating the creation of complex chromene-based structures from accessible precursors. mdpi.com Furthermore, Ni-catalyzed asymmetric stereoselective intramolecular reductive cyclization of specific alkynones has been reported to concisely synthesize chiral 3-hydroxyl chroman derivatives, which are key intermediates that could potentially be converted to the target amine. These advancements in forming the core chroman ring with specific functional groups pave the way for new strategies to access the this compound scaffold. researchgate.net
Stereoselective Synthesis of Chiral this compound Enantiomers
The carbon at the 3-position of the chroman ring is a chiral center, meaning this compound can exist as two distinct enantiomers (R and S). The development of stereoselective syntheses is crucial as different enantiomers often exhibit different biological activities.
Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been achieved using organocatalytic domino reactions. scispace.com For example, a Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chromanes with excellent enantioselectivities (up to 99% ee). scispace.com The resulting nitro and hydroxyl groups can then be chemically transformed to yield the desired aminomethyl group.
Another powerful approach involves the use of enzymes. Novel ketoreductases (KREDs) have been discovered that exhibit a broad substrate spectrum for the bioreduction of sterically bulky ketones. researchgate.net The stereospecificity of these enzymes can often be controlled by the position of substituents on the aromatic rings of the substrate. researchgate.net Such enzymatic reductions could be applied to a suitable chroman-3-yl ketone precursor to yield a specific enantiomer of the corresponding alcohol, which could then be converted to the amine, preserving the stereochemistry. This combination of substrate engineering and protein engineering offers a promising route to both enantiomers of chiral chroman derivatives. researchgate.net
Derivatization and Functionalization Strategies for this compound Analogues
To explore the chemical space around the this compound scaffold, derivatization of both the amino group and the chroman ring is essential. These modifications can significantly alter the molecule's properties.
The primary amine of this compound is a versatile functional group that can undergo a variety of chemical transformations. These modifications are a common strategy in medicinal chemistry to modulate a compound's activity and properties.
Common reactions involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. smolecule.com
Alkylation: The nitrogen atom can be alkylated with alkyl halides to produce secondary or tertiary amines. smolecule.com
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with various electrophiles to form a wide range of N-substituted derivatives.
These derivatization techniques are fundamental in creating libraries of analogues for structure-activity relationship (SAR) studies. libretexts.org
Introducing substituents onto the aromatic portion of the chroman ring is another key strategy for creating analogues. These substitutions can influence the electronic properties and steric profile of the molecule. The synthesis of such derivatives typically involves starting with a substituted phenolic precursor before the formation of the heterocyclic ring.
For example, studies on related chroman structures have shown that various substituents can be incorporated. A study on chroman derivatives with potential anti-breast cancer and antiepileptic activities involved the synthesis of analogues with methoxy (B1213986) and hydroxyl substitutions on the chroman ring system. nih.gov The synthesis of 7-methoxy-2,2-dimethylchromen-3-carboxylic acid also highlights the use of substituted phenols as starting materials. rsc.org Additionally, patents describe the synthesis of chromans with substituents at various positions, such as the 6-position, further illustrating the wide scope for derivatization of the aromatic ring. google.com These approaches allow for systematic modification of the chroman core to fine-tune its properties.
Preparation of Hybrid Structures
A prominent strategy in modern drug design involves the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric units. mdpi.com This approach aims to yield compounds with either a broader spectrum of activity or a multi-target profile, potentially addressing complex diseases more effectively. The chroman scaffold serves as a valuable building block in the synthesis of such hybrid structures. mdpi.combohrium.com
One approach involves the Knoevenagel condensation to link a chromen-4-one moiety with other heterocyclic systems, such as furan-2(3H)-ones. mdpi.com Although this example starts with a chromone (B188151), the principle of linking heterocyclic systems is a core concept in creating hybrid structures. A more direct example is the synthesis of coumarin-dopamine hybrids, where a derivative, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, was synthesized and structurally characterized. bohrium.com This demonstrates the fusion of a chroman-2,4-dione core with a neurotransmitter, aiming to combine their biological activities. bohrium.com The synthesis of these hybrids often involves multi-component reactions or sequential coupling steps, allowing for the systematic variation of the linked pharmacophores.
Research has also focused on designing multitarget-directed ligands (MTDLs) based on the chroman structure. The versatility of the this compound core allows for its incorporation into more complex molecules targeting multiple biological pathways simultaneously.
Examples of Hybrid Structures Based on Chroman Scaffolds
| Hybrid Structure Type | Synthetic Strategy | Key Moieties | Reference |
|---|---|---|---|
| Furanone-Chromenone Hybrids | Knoevenagel Condensation | Chromen-4-one, Furan-2(3H)-one | mdpi.com |
| Coumarin-Dopamine Hybrids | Condensation Reaction | Chroman-2,4-dione, Dopamine (B1211576) | bohrium.com |
| Pyrazolyl-Pyrazinyl-Chroman Hybrids | Multi-step coupling | Chroman, Pyrazine, Pyrazole | vulcanchem.com |
Isotopic Labeling for Mechanistic and Metabolic Studies (e.g., Deuteration)
Isotopic labeling, particularly deuteration, is a critical tool in pharmaceutical research to investigate reaction mechanisms and study drug metabolism. researchgate.netthieme-connect.de The replacement of hydrogen with its heavier, non-radioactive isotope, deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. beilstein-journals.org This strategy can improve a drug candidate's metabolic stability, prolong its half-life, and potentially reduce the formation of undesirable metabolites. researchgate.netnih.gov
In the context of chroman derivatives and related structures, deuteration has been explored to enhance metabolic properties. nih.gov For instance, studies on imidazo[1,2-a]pyridine-3-carboxamides, which include derivatives like N-(Chroman-6-ylmethyl)-2-methyl-6-(methyl-d3)imidazo[1,2-a]pyridine-5,7,8-d3-3-carboxamide, have investigated the impact of deuterium incorporation. nih.gov Concerns about metabolic instability at the methylene (B1212753) group of the benzylamine (B48309) component prompted the synthesis of deuterium-labeled analogs to probe and improve metabolic profiles. nih.gov
Synthetic methods for introducing deuterium often involve the use of deuterated reagents. For example, the deuteration of a benzylamine can be achieved by the reduction of the corresponding benzonitrile (B105546) using deuterium gas (D2) with a Palladium on carbon (Pd/C) catalyst in the presence of deuterated acid (DCl). nih.gov Similarly, deuterated aldehydes can be used in multicomponent reactions to install deuterium at specific positions. beilstein-journals.org These labeled compounds are invaluable for Deuterated Metabolic Imaging (DMI), an emerging technique that uses magnetic resonance spectroscopy to non-invasively track metabolic pathways in three dimensions. eurisotop.com
Deuteration Strategies and Applications
| Strategy | Example Reagent/Method | Purpose | Reference |
|---|---|---|---|
| Methylene Group Deuteration | Reduction of a nitrile with Pd/C and D₂ gas | Improve metabolic stability at a benzylic position | nih.gov |
| Use of Deuterated Building Blocks | [D1]-aldehydes in multicomponent reactions | Introduce deuterium at a metabolic soft-spot | beilstein-journals.org |
| Full/Partial Ring Deuteration | Pd/C-Pt/C mixed catalyst system with D₂O | Create fully deuterated heterocyclic intermediates | nih.gov |
| Metabolic Pathway Tracing | Use of deuterated substrates (e.g., glucose-6,6-D₂) | Investigate metabolic flux via Deuterated Metabolic Imaging (DMI) | eurisotop.com |
Custom Synthesis and Research-Scale Production Methods
The custom synthesis of this compound and its analogs for research purposes typically involves multi-step sequences starting from more readily available chroman precursors. Chemical suppliers offer services for custom synthesis and research-scale production, providing access to novel building blocks for drug discovery programs. bldpharm.combldpharm.combldpharm.com
A common approach for synthesizing this compound at the research scale is through the reductive amination of chroman-3-carbaldehyde. This method involves the reaction of the aldehyde with an amine source (like ammonia (B1221849) or hydroxylamine) to form an imine or oxime intermediate, which is then reduced to the desired primary amine. lshtm.ac.uk Reagents such as sodium cyanoborohydride (NaBH3CN) are often used for this transformation because they selectively reduce the imine without affecting other functional groups in the molecule.
An alternative route starts from 4-chromanone (B43037). lshtm.ac.uk A Wittig reaction can be employed to introduce a carbon-carbon double bond at the 3-position, followed by functional group manipulation to generate an aldehyde. This aldehyde, chroman-3-carbaldehyde, can then be converted to the target amine via the reductive amination pathway described above. lshtm.ac.uk For instance, one reported synthesis involved the formation and subsequent in-situ reduction of an oxime from the corresponding aldehyde using zinc and hydrochloric acid. lshtm.ac.uk These methods provide the flexibility needed to introduce various substituents on the chroman ring or the aminomethyl side chain, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
Comparison of Research-Scale Synthetic Routes
| Starting Material | Key Intermediate | Key Reaction(s) | Advantages | Reference |
|---|---|---|---|---|
| Chroman-3-carbaldehyde | Imine/Oxime | Reductive Amination (e.g., with NaBH₃CN or Zn/HCl) | Direct, high chemoselectivity | lshtm.ac.uk |
| 4-Chromanone | Chroman-3-carbaldehyde | Wittig Reaction, Oxime formation, Reduction | Utilizes a common starting material, allows for structural variation | lshtm.ac.uk |
| Chroman-3-ylmethanone | Imine | Catalytic Hydrogenation (e.g., with Pd/C or Raney Nickel) | Scalable with yields >85% achievable at kilogram scales |
Structure Activity Relationship Sar Studies of Chroman 3 Ylmethanamine Analogues
The chroman-3-ylmethanamine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various biologically active compounds. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these analogues by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. These studies involve a multi-faceted approach, examining the roles of key structural features, substituent effects, stereochemistry, and conformational preferences.
Biological Activities and Pharmacological Profiles of Chroman 3 Ylmethanamine and Analogues
Neuropharmacological Investigations
The inherent structural features of the chroman ring system, combined with the functional versatility of the methanamine group, make chroman-3-ylmethanamine and its derivatives promising candidates for neuropharmacological research. Their ability to modulate key neurotransmitter systems and interact with ion channels underscores their potential in the development of novel therapeutic agents for a range of neurological disorders.
Derivatives of 3-aminochroman have demonstrated notable affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. researchgate.netnih.gov Research has focused on developing dual inhibitors of the serotonin transporter (SERT) and agonists or antagonists of the 5-HT1A receptor, a strategy aimed at enhancing antidepressant efficacy and hastening the onset of action. rsc.orgacs.org
Structural modifications to the 3-aminochroman lead have resulted in pyridyl-fused derivatives with dual activity at the serotonin transporter and 5-HT1A receptor. nih.gov Furthermore, the synthesis of novel C6-aryl substituted 3-(dimethylamino)chroman derivatives has yielded compounds with a wide range of affinities for the 5-HT7 receptor, from nanomolar to micromolar concentrations, highlighting them as a promising starting point for further structure-activity relationship (SAR) studies. nih.gov The constrained amide conformation within lactam-fused chroman derivatives has been shown to result in potent 5-HT1A receptor antagonist activity. researchgate.net
Table 1: Serotonin Receptor and Transporter Activity of Chroman Analogues
| Compound/Series | Target(s) | Activity | Reference(s) |
| 3-Aminochroman Derivatives | 5-HT1A Receptor | High Affinity | researchgate.net |
| Pyridyl-fused 3-amino chroman derivatives | SERT and 5-HT1A Receptor | Dual Inhibitory/Agonist Activity | nih.gov |
| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 Receptor | Nanomolar to Micromolar Affinity | nih.gov |
| Lactam-fused chroman derivatives | 5-HT1A Receptor | Potent Antagonist Activity | researchgate.net |
| N-methyl((3R,4R)-4-(o-tolyloxy)chroman-3-yl)methanamine | SERT | IC50: 1300 nM | bindingdb.org |
This table is for informational purposes and is not exhaustive.
The serotonin transporter (SERT) is a primary target for many antidepressant medications. Chroman-based structures have been explored for their potential as SERT inhibitors. rsc.orgacs.org The development of dual inhibitors that target both SERT and the 5-HT1A receptor is a key area of research, with the goal of creating more effective antidepressants. acs.orgacs.org
For instance, novel pyridyl-fused 3-amino chroman derivatives have been synthesized and evaluated for their dual inhibitory activity at both the serotonin transporter and the 5-HT1A receptor. nih.gov Structure-based drug design has also led to the discovery of novel SERT inhibitors, with some compounds showing high potency. biorxiv.orgnih.gov One particular chroman derivative, N-methyl((3R,4R)-4-(o-tolyloxy)chroman-3-yl)methanamine, exhibited an IC50 value of 1300 nM for the inhibition of serotonin uptake at human SERT expressed in HEK293 cells. bindingdb.org
Table 2: SERT Inhibition by Chroman Analogues
| Compound | Assay Description | IC50 (nM) | Reference |
| N-methyl((3R,4R)-4-(o-tolyloxy)chroman-3-yl)methanamine | Inhibition of serotonin uptake at human SERT expressed in HEK293 cells | 1300 | bindingdb.org |
This table is for informational purposes and is not exhaustive.
Voltage-gated sodium channels, particularly the Na(V)1.7 subtype, are crucial in the transmission of pain signals, making them a significant target for the development of new analgesics. researchgate.netnih.govnih.gov Chroman derivatives have emerged as promising blockers of these channels. nih.gov
Research has identified amido chromanes as effective blockers of the Na(V)1.7 channel. nih.gov Systematic structure-activity relationship (SAR) studies on chroman and indane aryl sulfonamides have led to the discovery of potent, selective, and state-dependent Na(V)1.7 inhibitors with efficacy in preclinical pain models. nih.gov Furthermore, a conformational restriction strategy has been successfully employed to develop chroman derivatives as potent and selective Na(V)1.8 inhibitors, another sodium channel subtype implicated in pain. researchgate.netnih.govdntb.gov.ua Some chroman derivatives have also been investigated as potential treatments for neuropathic pain by blocking Na(V)1.7 channels. mdpi.com
Table 3: Na(V) Channel Blocking Activity of Chroman Analogues
| Compound Class | Target Channel | Key Findings | Reference(s) |
| Amido chromanes | Na(V)1.7 | Identified as effective blockers. | nih.gov |
| Chroman aryl sulfonamides | Na(V)1.7 | Potent, selective, and state-dependent inhibitors. | nih.gov |
| Conformationally restricted chroman derivatives | Na(V)1.8 | Potent and selective inhibitors with improved pharmacokinetic properties. | researchgate.netnih.govdntb.gov.ua |
| Narirutin (a flavonoid with a chroman-like core) | Na(V)1.7 | Blocks the channel, showing antinociceptive effects. | mdpi.com |
This table is for informational purposes and is not exhaustive.
Chroman-based compounds have been investigated for their interaction with dopamine (B1211576) receptors. Studies have explored how modifications to the chroman structure influence binding affinity and selectivity for D1 and D2 dopamine receptor subtypes. nih.govusgs.goveckerd.eduresearchgate.netnih.gov
One area of focus has been the synthesis of bicyclic dopamine analogues, including chroman derivatives, to map the catechol binding site in D1 receptors. nih.govnih.gov It was hypothesized and later supported by in silico modeling that an intramolecular hydrogen bond in certain chroman analogues could interfere with the interaction between the catechol moiety and critical serine residues in the D1 receptor, thereby reducing D1-like receptor potency and conferring D2-like receptor selectivity. nih.goveckerd.eduresearchgate.netnih.gov The synthesis and evaluation of a parallel series of carbocyclic compounds, where the potential for this intramolecular hydrogen bonding is removed, showed restored D1-like receptor potency and selectivity. nih.govnih.gov
Table 4: Dopamine Receptor Binding Affinities of Chroman Analogues
| Compound Series | Receptor Subtype(s) | Key Observation | Reference(s) |
| Chroman Dopamine Analogues | D1-like and D2-like | Repositioning of the heterocyclic oxygen reduced D1 potency and conferred D2-like selectivity. | nih.goveckerd.eduresearchgate.netnih.gov |
| Isochroman Dopamine Analogues | D1-like and D2-like | Showed greater than 100-fold selectivity for D1-like vs. D2-like receptors. | nih.govresearchgate.netnih.gov |
| Carbocyclic Dopamine Analogues | D1-like and D2-like | Removal of potential for intramolecular hydrogen bonding restored D1-like potency and selectivity. | nih.govnih.gov |
This table is for informational purposes and is not exhaustive.
The chroman scaffold is present in compounds that have been investigated for their potential as anticonvulsant agents. nih.gov Studies have explored various derivatives for their ability to protect against seizures in preclinical models.
For example, azolylchroman derivatives have been evaluated for their anticonvulsant activity against pentylenetetrazole (PTZ)-induced convulsions. rjptonline.org Specifically, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one and 3-(1H-1,2,4-triazol-1-yl)chroman-4-one demonstrated significant action in reducing seizures. rjptonline.org Another study on coumarin-sulphonamide derivatives, which contain a chromen-2-one core, showed that these compounds reduced hind limb tonic extension in the maximal electroshock seizure (MES) test, suggesting a potential mechanism involving the elevation of GABA levels in the brain. researchgate.netafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The presence of a Schiff base in the chroman nucleus has also been reported to increase antiepileptic activity. rjptonline.org
Table 5: Anticonvulsant Activity of Chroman-Related Derivatives
| Compound Series | Test Model | Key Findings | Reference(s) |
| Azolylchroman derivatives | PTZ-induced convulsions | Significant reduction in seizures. | rjptonline.org |
| Coumarin-sulphonamide derivatives | Maximal Electroshock Seizure (MES) | Reduced hind limb tonic extension. | researchgate.netafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com |
| Chroman derivatives with Schiff base | Not specified | Increased antiepileptic activity. | rjptonline.org |
This table is for informational purposes and is not exhaustive.
Several studies have highlighted the neuroprotective effects of chroman derivatives, suggesting their potential in mitigating neuronal damage associated with oxidative stress and excitotoxicity. nih.govnih.govacs.orgnih.govmdpi.com
Research has shown that isoxazole (B147169) substituted chromans can protect neuronal HT22 cells against oxidative stress-induced death, with many analogues displaying high in vitro neuroprotective activity at sub-micromolar concentrations without cytotoxicity. nih.gov Similarly, chroman/catechol hybrids have demonstrated potent neuroprotection against both hydrogen peroxide- and glutamate-induced damage in different cell lines. acs.org Furthermore, a newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), was found to inhibit glutamate- and NMDA-induced excitotoxic cell damage in primary cultured rat cortical cells. This neuroprotective action was linked to its antioxidant properties and the activation of the ERK-CREB signaling pathway. nih.govmdpi.com
Table 6: Neuroprotective Activity of Chroman Analogues
| Compound/Series | Model of Neuronal Damage | Key Findings | Reference(s) |
| Isoxazole substituted chromans | Oxidative stress-induced death (oxytosis) in HT22 cells | High in vitro neuroprotective activity (EC50 < 1 µM). | nih.gov |
| Chroman/catechol hybrids | H2O2- and glutamate-induced damage | Potent neuroprotection. | acs.org |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate- or NMDA-induced excitotoxicity in rat cortical cells | Inhibited excitotoxic cell damage via antioxidant effects and ERK-CREB signaling. | nih.govmdpi.com |
| 1,2-dithiolane/chroman hybrids | Glutamate-induced oxidative stress in HT22 cells | Significant improvement in neuroprotective activity with certain heterocyclic replacements. | nih.gov |
This table is for informational purposes and is not exhaustive.
Impact on Neurotransmitter Metabolism (e.g., 5-HT Turnover)
This compound and its derivatives have been identified as potent modulators of the serotonergic system, which is crucial for regulating mood, sleep, and other physiological functions. nih.gov The primary mechanism of action involves their interaction with key proteins that govern the concentration of serotonin (5-HT) in the synaptic cleft.
Research has shown that certain 3-amino-chromane derivatives are selective ligands for serotonin receptors, particularly the 5-HT2B and 5-HT7 subtypes, with some compounds exhibiting low nanomolar binding affinities. nih.gov Furthermore, structural modifications of the 3-aminochroman lead compound have resulted in the identification of novel pyridyl-fused amino chroman derivatives that exhibit dual activity, acting as both inhibitors of the serotonin transporter (SERT) and as ligands for the 5-HT1A receptor. nih.gov
The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By inhibiting SERT, these chroman analogues can increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This mechanism is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications. nih.gov The interaction with 5-HT1A receptors, which are also involved in the regulation of serotonin release, further contributes to the modulation of the serotonergic system. mdpi.com The ability of these compounds to influence serotonin turnover, as reflected by the ratio of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to 5-HT, underscores their potential for the development of novel therapeutics for mood disorders and other neurological conditions. researchgate.net
Anticancer Research Applications
The chroman scaffold is a recurring motif in a variety of naturally occurring and synthetic compounds that exhibit significant anticancer properties. Analogues of this compound have been the subject of extensive research to evaluate their potential as chemotherapeutic agents.
Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of chroman derivatives against a range of human cancer cell lines. For instance, a series of synthesized chroman derivatives were evaluated for their cytotoxicity against human ovarian (A2780) and cervical (HeLa) cancer cell lines, with some compounds showing significant inhibitory effects on cell viability. Another study focused on flavanone/chromanone derivatives, identifying three compounds that displayed promising antiproliferative activity against five different colon cancer cell lines, with IC50 values generally in the range of 8–30 µM. huji.ac.il One of these derivatives, a 3-benzylideneflavanone/chromanone analogue, was found to be the most potent. huji.ac.il
The antiproliferative effects of a rhopaladins' analogue, RPDPD, were investigated against the HeLa human cervical cancer cell line, revealing a dose-dependent inhibition of proliferation with an IC50 value of 24.23 μmol/L. nih.gov This compound also showed low toxicity towards normal human hepatocyte LO2 cells. nih.gov
Interactive Table: Cytotoxicity of Chroman Analogues in Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
| Flavanone/Chromanone Derivatives | Colon Cancer Lines | ~8-30 | huji.ac.il |
| Rhopaladins' Analogue (RPDPD) | HeLa (Cervical Cancer) | 24.23 | nih.gov |
| Chromene Derivatives | HepG-2 (Liver Cancer) | 2.41-2.59 | nih.gov |
| Chromene Derivatives | HCT-116 (Colon Cancer) | 4.98-5.44 | nih.gov |
| Chromene Derivatives | MCF-7 (Breast Cancer) | 6.52-6.99 | nih.gov |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The anticancer activity of chroman analogues is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. For example, the rhopaladins' analogue RPDPD was shown to induce apoptosis in HeLa cells, with the percentage of apoptotic cells increasing in a concentration-dependent manner. nih.gov
Studies on other flavonoid derivatives, such as prunetrin, have shown that they can arrest the cell cycle in the G2/M phase. nanobioletters.com This arrest is associated with a decrease in the expression of key cell cycle regulatory proteins like Cyclin B1, CDK1/CDC2, and CDC25c. nanobioletters.com Furthermore, treatment with these compounds can lead to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. nanobioletters.com The apoptotic process is often initiated through the mitochondrial pathway, involving an increase in the expression of pro-apoptotic proteins like Bak and a decrease in anti-apoptotic proteins such as Bcl-xL. nanobioletters.com
The anticancer effects of this compound analogues can also be mediated through the inhibition of specific enzymes that are critical for tumor growth and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive cancer cell proliferation. mdpi.comanaisdedermatologia.org.br Various heterocyclic compounds, including those with structures related to chromans, have been developed as EGFR inhibitors. nanobioletters.com These inhibitors typically work by competing with ATP at the kinase domain of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. mdpi.com Some anilinoquinazoline (B1252766) derivatives have been identified as potent irreversible EGFR inhibitors. huji.ac.il
Human Carbonic Anhydrase II (hCAII) Inhibition: Human carbonic anhydrases (hCAs) are involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoforms, like hCA IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. Aryl sulfonamides are a well-known class of hCA inhibitors, and compounds incorporating this functional group have shown potent inhibition of hCA II. mdpi.combeilstein-journals.org The development of chroman-based sulfonamides could represent a novel strategy for targeting tumor-associated CAs.
Matrix Metalloproteinase-2 (MMP-2) Inhibition: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. als-journal.commdpi.com MMP-2, in particular, is a key target for anticancer therapy. als-journal.com Computational and experimental studies have been conducted to identify MMP-2 inhibitors. nih.govals-journal.com Novel analogues of existing MMP inhibitors, such as Ilomastat, have been designed to exhibit high potency and selectivity for MMP-2. nih.gov For example, a benzamide (B126) analogue of Ilomastat demonstrated an IC50 value of 0.19 nM against MMP-2, being significantly more potent and selective than the parent compound. nih.gov
Antimicrobial and Antifungal Properties
In addition to their applications in neuropharmacology and oncology, chroman-based structures have also been investigated for their ability to combat microbial and fungal infections.
Derivatives of chromone (B188151), a closely related scaffold, have demonstrated significant antifungal activity against a variety of pathogenic fungi. A study investigating 27 different chromones found that four chromone-3-carbonitriles exhibited good antifungal activity against nine Candida species, including Candida albicans, Candida glabrata, Candida parapsilosis, and the emerging multidrug-resistant pathogen Candida auris. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 50 µg/mL. researchgate.net
Another study on (E)-benzylidene-chroman-4-one showed that it possesses fungicidal activity against several Candida species, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share some structural similarities, also revealed broad-spectrum antifungal activities against five different plant pathogenic fungi. mdpi.com
Interactive Table: Antifungal Activity of Chromone Analogues
| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference |
| Chromone-3-carbonitriles | Candida species | 5-50 | researchgate.net |
| (E)-benzylidene-chroman-4-one | Candida species | 62.5-1000 | semanticscholar.org |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Antibacterial and Antiviral Activity
The chroman scaffold is a key structural component in a variety of compounds that have been investigated for their ability to combat bacterial and viral infections. While research directly on this compound is limited in this specific context, studies on analogous structures provide valuable insights into the potential of this chemical class.
Derivatives of the broader chromane (B1220400) family have demonstrated notable antibacterial effects. For instance, a series of 4-chromanone (B43037) derivatives were synthesized and evaluated against a panel of Gram-positive bacterial pathogens, with some compounds showing significant activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. nih.gov Structure-activity relationship (SAR) analysis of these compounds revealed that a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions of the chromanone scaffold were beneficial for antibacterial activity. nih.govresearchgate.net Further studies on spiropyrrolidines tethered with a chroman-4-one moiety also reported moderate to excellent activity against various bacterial strains. mdpi.com
In the realm of antiviral research, chromone alkaloids, which share the core benzopyran ring with chromans, have been a subject of interest. Schumannificine, a chromone secondary amine, and its derivatives have been shown to possess anti-HIV and anti-HSV (herpes simplex virus) activity. nih.gov The antiviral mechanism for schumannificine against HIV is thought to involve irreversible binding to the gp120 envelope protein. nih.gov Additionally, synthetic 3-benzylidenechromans have exhibited potent activity against human rhinovirus (HRV) 1B, with some analogues achieving submicromolar IC50 values. nih.gov The proposed mechanism of action for these compounds is as capsid binders, which interfere with the early stages of viral replication. nih.gov Plastoquinones isolated from the brown alga Sargassum micracanthum, and a synthetically converted chromene derivative, have also demonstrated potent antiviral activity against human cytomegalovirus (HCMV). jst.go.jp
Table 1: Antibacterial and Antiviral Activity of Selected Chroman Analogues
| Compound Class | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Chromanones | Gram-positive bacteria (e.g., MRSA) | MIC | As low as 0.39 μg/mL | nih.gov |
| 3-Benzylidenechromans | Human Rhinovirus 1B | IC50 | 0.11 - 0.12 μM | nih.gov |
| Schumannificine (Chromone Alkaloid) | HIV | - | Potent activity | nih.gov |
| Chromene derivative from S. micracanthum | Human Cytomegalovirus (HCMV) | - | Potent activity | jst.go.jp |
Anti-inflammatory and Antioxidant Profiles
The anti-inflammatory and antioxidant properties of compounds containing the chroman ring system have been well-documented, suggesting a potential therapeutic role in conditions associated with inflammation and oxidative stress.
A novel chromone derivative, DCO-6, has been shown to exert anti-inflammatory effects by significantly reducing the production of nitric oxide, IL-1β, and IL-6 induced by lipopolysaccharide (LPS). nih.gov Its mechanism of action involves the inhibition of reactive oxygen species (ROS)-dependent activation of the TRAF6-ASK1-p38 signaling pathway, without directly inhibiting the kinase activity of p38. nih.gov Furthermore, a series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were evaluated for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. aau.dkelsevierpure.com One of the tested compounds, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as the most potent inhibitor in this assay. elsevierpure.com Another chroman derivative, Centchroman, has also been reported to possess significant anti-inflammatory activity in various animal models of inflammation and arthritis. nih.gov
The antioxidant potential of chroman derivatives is often linked to their ability to scavenge free radicals and inhibit lipid peroxidation. A study on plastoquinones from the brown alga Sargassum micracanthum and a new chromene derivative converted from them revealed significant antioxidant activities, including radical scavenging effects and inhibition of lipid peroxidation. jst.go.jp
Table 2: Anti-inflammatory and Antioxidant Activity of Selected Chroman Derivatives
| Compound | Biological Effect | Mechanism of Action | Reference |
|---|---|---|---|
| DCO-6 (Chromone derivative) | Anti-inflammatory | Inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway | nih.gov |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Anti-inflammatory | Inhibition of TNF-α-induced ICAM-1 expression | elsevierpure.com |
| Centchroman | Anti-inflammatory | Not fully elucidated, but independent of adrenocortical hormones | nih.gov |
| Chromene derivative from S. micracanthum | Antioxidant | Radical scavenging and inhibition of lipid peroxidation | jst.go.jp |
Anti-infective Research
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel anti-tubercular agents. The chroman scaffold has been identified as a promising starting point for the development of such drugs.
Several studies have reported the synthesis and evaluation of chroman derivatives with significant activity against M. tuberculosis. A series of chroman-Schiff base derivatives were designed and synthesized, with some RRR-isomers displaying notable activity. nih.gov Two compounds in this series, SM-2 and SM-5, exhibited the most potent effects with a minimum inhibitory concentration (MIC) of 32 µg/mL against the H37Rv strain. nih.gov In another study, chroman isatin (B1672199) hybrid derivatives were synthesized and evaluated, with two compounds showing good activity against M. tuberculosis with MIC values of 64 µg/ml and 8 µg/ml. ukaazpublications.com
Furthermore, chromane-based compounds have been investigated as potential inhibitors of M. tuberculosis salicylate (B1505791) synthase (MbtI), an enzyme crucial for the biosynthesis of mycobactins which are essential for iron acquisition by the bacterium. nih.gov Bis-spirochromanones have also been synthesized and evaluated, with some compounds exhibiting good antimycobacterial activity with MICs as low as a few micrograms per milliliter. nih.gov A synthetic chromene, C10, also demonstrated good antimycobacterial activity with a MIC of 29.13 μg/mL. frontiersin.org Additionally, fluorinated chroman-2-carboxylic acid derivatives have been studied, with one compound showing high activity against the H37Rv strain. nih.gov
Table 3: Anti-tuberculosis Activity of Selected Chroman Derivatives
| Compound Class/Derivative | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Chroman-Schiff base derivatives (SM-2, SM-5) | M. tuberculosis H37Rv | MIC | 32 µg/mL | nih.gov |
| Chroman isatin hybrid derivative (RKK-2) | M. tuberculosis | MIC | 8 µg/mL | ukaazpublications.com |
| Bis-spirochromanones | M. tuberculosis H37Rv | MIC | Low µg/mL range | nih.gov |
| Synthetic Chromene (C10) | M. tuberculosis | MIC | 29.13 μg/mL | frontiersin.org |
| Fluorinated chroman-2-carboxylic acid derivative (5d) | M. tuberculosis H37Rv | MIC | 70 µM | nih.gov |
Protozoal diseases such as leishmaniasis and Chagas disease continue to be a major global health concern, and chromane analogues have been explored as potential leads for new anti-protozoal drugs. nih.gov
Research has shown that chroman-4-one analogues are of particular interest. Three such analogues were synthesized and evaluated against parasitic enzymes and the parasites Trypanosoma brucei and Leishmania major. liverpool.ac.ukpdbj.org One of these compounds demonstrated activity against both the enzymes and the parasites with a low toxicity profile. pdbj.org Chromene-2-thione derivatives have also been synthesized and docked into the active site of the trypanothione (B104310) reductase (TryR) enzyme, which is essential for the redox balance of the Leishmania parasite. nih.gov Furthermore, chromanone and quinolinone analogues of uniflorol have been designed and synthesized, with some showing promise as anti-leishmanial agents. researchgate.net
Table 4: Anti-protozoal Activity of Selected Chroman Analogues
| Compound Class | Target Organism/Enzyme | Activity | Reference |
|---|---|---|---|
| Chroman-4-one analogues | Trypanosoma brucei, Leishmania major, LmPTR1 | Active against parasites and enzymes | liverpool.ac.ukpdbj.org |
| Chromene-2-thione derivatives | Leishmania donovani TryR (docking study) | Potential lead for drug development | nih.gov |
| Chromanone and quinolinone analogues of uniflorol | Leishmania | Promising anti-leishmanial agents | researchgate.net |
Kinase Inhibition Studies (e.g., Rho-associated Coiled-coil-containing Protein Kinase (ROCK) Inhibition)
Inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK) is a promising therapeutic strategy for a variety of diseases, including hypertension and glaucoma. researchgate.netnih.gov Chroman-3-amides have been identified as highly potent inhibitors of ROCK. researchgate.netnih.govmiami.edu
A series of amide-chroman derivatives were synthesized and evaluated for their ability to inhibit ROCK1 and ROCK2. nih.gov One compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, was found to be a potent ROCK2 inhibitor with an IC50 value of 3 nM and demonstrated 22.7-fold selectivity for ROCK2 over ROCK1. nih.gov The asymmetric synthesis of another potent chroman-based ROCK-II inhibitor, known as chroman 1, has also been reported, with a sub-nanomolar IC50 for ROCK-II. rsc.orgresearchgate.net These findings highlight the potential of the chroman scaffold in developing selective and potent kinase inhibitors.
Table 5: ROCK Inhibition by Chroman Derivatives
| Compound | Target | Activity Metric | Result | Selectivity | Reference |
|---|---|---|---|---|---|
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | IC50 | 3 nM | 22.7-fold vs. ROCK1 | nih.gov |
| Chroman 1 | ROCK-II | IC50 | <1 nM | - | rsc.orgresearchgate.net |
| Chroman-3-amides | ROCK | - | Highly potent inhibitors | - | researchgate.netnih.gov |
Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPM8 Channel Blockade)
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and has been implicated in pain pathways. plos.org Consequently, modulators of this channel are of interest for the development of new analgesics.
Chroman derivatives have been identified as inhibitors of the TRPM8 channel. google.comcsic.esgoogle.com A patent application describes chroman derivatives as TRPM8 inhibitors for potential therapeutic use. google.com Research has led to the discovery of a selective TRPM8 antagonist with clinical efficacy in cold-related pain, underscoring the therapeutic potential of targeting this channel. researchgate.net The development of TRPM8 antagonists is being pursued for the treatment of chronic pain and migraine. mdpi.com While specific data on this compound is not available, the broader class of chroman derivatives shows clear potential for TRPM8 modulation.
Table 6: TRPM8 Channel Modulation by Chroman Derivatives
| Compound Class | Activity | Potential Application | Reference |
|---|---|---|---|
| Chroman derivatives | TRPM8 inhibitors/antagonists | Treatment of cold-related pain, chronic pain, migraine | google.comresearchgate.netmdpi.com |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-II Inhibition)
While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, research into analogous compounds bearing the chroman and chromene scaffold has revealed significant interactions with various enzyme systems. A notable area of investigation is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes. mdpi.com
Human carbonic anhydrase II (hCA II) is a ubiquitous isoform, and its inhibition is a target for various therapeutic applications. mdpi.com Although data on this compound itself is scarce, studies on related chromene derivatives have demonstrated their potential as carbonic anhydrase inhibitors. For instance, a series of synthesized (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives were identified as potent inhibitors of CA-II. bohrium.com In this particular study, compound 4c emerged as the most potent inhibitor, with an IC50 value significantly lower than that of the standard inhibitor, Acetazolamide. bohrium.com The inhibitory action of these compounds is attributed to the interaction of the imine moiety and the lactone ring within the active site of the enzyme. bohrium.com
Furthermore, investigations into other chromene-based compounds have shown varied and selective inhibitory profiles against different CA isoforms. A series of chromene-based sulfonamides demonstrated noteworthy inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, with some compounds also exhibiting potent inhibition of the cytosolic hCA II. mdpi.com Specifically, compounds 5f and 6f from this series showed excellent inhibitory activity against hCA II, with Kᵢ values of 9.3 and 7.5 nM, respectively, surpassing the potency of Acetazolamide (Kᵢ = 12.1 nM). mdpi.com
Conversely, some chromene derivatives have been found to be selective for the tumor-associated isoforms (hCA IX and XII) with little to no activity against the off-target cytosolic isoforms hCA I and II. nih.govnih.gov This highlights the critical role that the specific substitution pattern on the chromene scaffold plays in determining the inhibitory potency and selectivity towards different carbonic anhydrase isoforms. The mechanism for some coumarin-based inhibitors is proposed to be through hydrolysis to their active 2-hydroxycinnamic acid forms, which then interact with the enzyme. nih.gov
Table 1: Inhibitory Activity of Selected Chroman and Chromene Analogues against Carbonic Anhydrase II (hCA II)
| Compound | Type of Derivative | Test System | Key Findings | Reference |
|---|---|---|---|---|
| 4c | (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one | In vitro CA-II inhibition assay | IC50 = 0.0928 µM (Standard Acetazolamide IC50 = 0.997 µM) | bohrium.com |
| 5f | Chromene-based sulfonamide | In vitro hCA II inhibition assay | Kᵢ = 9.3 nM | mdpi.com |
| 6f | Chromene-based sulfonamide | In vitro hCA II inhibition assay | Kᵢ = 7.5 nM | mdpi.com |
| Acetazolamide | Standard CA inhibitor | In vitro hCA II inhibition assay | Kᵢ = 12.1 nM | mdpi.com |
| EMAC10157/10160 series | Coumarin (B35378) and psoralen (B192213) derivatives | In vitro hCA II inhibition assay | No significant inhibition observed | nih.gov |
Analgesic Properties in Preclinical Models
Analogues of this compound have demonstrated significant analgesic properties in a variety of preclinical pain models. A key area of research has focused on the development of chroman derivatives as blockers of the voltage-gated sodium channel NaV1.7, a target genetically validated in humans for its critical role in pain sensation. nih.govresearchgate.net
A study focusing on the structure-activity relationship of (S)-N-chroman-3-ylcarboxamide derivatives identified these compounds as potent blockers of the NaV1.7 channel. nih.gov Through modifications of the chroman core and the carboxamide moiety, researchers were able to identify compounds with favorable in vitro properties and in vivo pharmacokinetic profiles in rats. nih.gov Notably, compound 29 from this series demonstrated in vivo efficacy in a nociceptive pain model. nih.govresearchgate.net
Further optimization of chroman and indane aryl sulfonamides led to the discovery of potent and selective NaV1.7 inhibitors with robust oral efficacy in pain models. researchgate.net These compounds showed significant improvements in solubility and selectivity over other sodium channel isoforms and cytochrome P450 enzymes. Lead compounds from this research, including 13, 29, 32, 43, and 51 , exhibited favorable pharmacokinetic profiles across different species and demonstrated robust efficacy in the veratridine- and formalin-induced inflammatory pain models in mice. researchgate.net Compound 51 also showed a significant analgesic effect in the chronic constriction injury (CCI) model of neuropathic pain. researchgate.net
The formalin test, which induces a biphasic nociceptive response, is a commonly used preclinical model to assess analgesic compounds. nih.gov The initial phase is characterized by neurogenic pain, while the second phase reflects inflammatory pain mechanisms. nih.gov The efficacy of chroman analogues in this model suggests their potential to alleviate both acute and inflammatory pain states. researchgate.net Neuropathic pain, which arises from nerve damage, is often assessed using models like the CCI model. criver.com The demonstrated activity of chroman derivatives in such models indicates their potential for treating challenging neuropathic pain conditions. researchgate.net
Another novel analgesic, M58996 , which contains a chroman moiety, has been shown to be effective in rat models of persistent and neuropathic pain. jst.go.jp Oral administration of M58996 reduced nociceptive behaviors in the late phase of the formalin test and attenuated mechanical allodynia and heat hyperalgesia in a nerve-injury model of neuropathic pain. jst.go.jp
Table 2: Analgesic Activity of Selected Chroman Analogues in Preclinical Pain Models | Compound/Series | Target/Mechanism | Preclinical Model | Key Findings | Reference | |---|---|---|---|---| | (S)-N-chroman-3-ylcarboxamide (cpd 29) | NaV1.7 blocker | Nociceptive pain model (rat) | Showed in vivo efficacy. | nih.govresearchgate.net | | Chroman Aryl Sulfonamides (cpds 13, 29, 32, 43, 51) | NaV1.7 blocker | Veratridine-induced pain model (mouse) | Demonstrated robust efficacy. | researchgate.net | | Chroman Aryl Sulfonamides (cpds 13, 29, 32, 43, 51) | Formalin-induced inflammatory pain model (mouse) | Demonstrated robust efficacy. | researchgate.net | | Chroman Aryl Sulfonamide (cpd 51) | NaV1.7 blocker | Chronic Constriction Injury (CCI) neuropathic pain model | Showed significant effect. | researchgate.net | | M58996 | Novel analgesic | Formalin test (rat) | Reduced nociceptive behaviors in the late phase. | jst.go.jp | | M58996 | Neuropathic pain model (rat) | Attenuated mechanical allodynia and heat hyperalgesia. | jst.go.jp |
Computational and Theoretical Studies in Chroman 3 Ylmethanamine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding the interactions between chroman-3-ylmethanamine derivatives and their biological targets at an atomic level.
In the context of drug discovery, molecular docking helps in identifying potential drug candidates by simulating the binding process of small molecules to the active site of a target protein. nih.gov The process involves generating various conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more favorable interaction. nih.gov
For instance, in studies involving chromone (B188151) derivatives, which share the core chroman structure, molecular docking has been employed to screen for potential inhibitors of various enzymes. nih.gov Researchers can visualize the binding modes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. nih.govresearchgate.net This detailed understanding of the binding interactions is crucial for optimizing the structure of the ligand to improve its potency and selectivity. researchgate.net
Interactive Table: Example of Molecular Docking Results for Chromone Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | -8.5 | Data not available |
| Dapagliflozin (reference) | Insulin-degrading enzyme (IDE) | -7.9 | Data not available |
| Vitexin | Insulin-degrading enzyme (IDE) | -8.3 | Data not available |
| Myricetin | Insulin-degrading enzyme (IDE) | -8.4 | Data not available |
Data derived from a study on 3-formyl chromone derivatives. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. rutgers.edu DFT methods provide a balance between accuracy and computational cost, making them suitable for studying a wide range of molecular properties. rutgers.eduepstem.net
These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.
Furthermore, DFT calculations are used to compute various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors can include electrostatic potentials, dipole moments, and atomic charges, which help in understanding the nature of intermolecular interactions. nih.gov For example, the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of both the ligand and the target protein over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal how the binding of a ligand like a this compound derivative can induce conformational changes in the receptor and vice versa. researchgate.net
These simulations are crucial for assessing the stability of the ligand-protein complex. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the protein and the ligand. A stable binding is often characterized by a low and stable RMSD value for the complex over the simulation period. nih.gov
MD simulations are also increasingly used to predict the kinetics of ligand binding, including the association and dissociation rates (kon and koff). nih.govdntb.gov.ua This information is valuable as the residence time of a drug on its target can be a more critical determinant of its efficacy than its binding affinity alone. dntb.gov.ua Enhanced sampling techniques in MD can accelerate the simulation of these slow processes, providing more accurate predictions of binding thermodynamics and kinetics. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. caymanchem.com This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. researchgate.net
The process typically begins with the generation of a 3D model of the target protein, often obtained from experimental methods like X-ray crystallography or homology modeling. caymanchem.com A library of ligands, which can contain millions of compounds, is then computationally docked into the binding site of the target. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-ranking "hits" are selected for further experimental validation. nih.gov
Virtual ligand design involves the modification of existing ligands or the creation of entirely new molecules with improved binding properties. This can involve techniques like core hopping, bioisostere replacement, and fragment-based design, all guided by the structural information obtained from docking and MD simulations. caymanchem.com For this compound derivatives, this could involve exploring different substituents on the chroman ring to enhance interactions with specific residues in the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energies). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov This allows for the prioritization of compounds for synthesis and testing, thereby streamlining the drug discovery process. youtube.com For this compound research, QSAR models could be developed to predict various activities, such as inhibitory potency against a specific enzyme or receptor binding affinity.
Mechanistic Insights from Computational Studies
Computational studies play a crucial role in elucidating the detailed mechanisms of chemical and biological processes involving compounds like this compound. nih.gov By combining quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM), researchers can study enzymatic reactions at an atomistic level. researchgate.net
The QM region typically includes the substrate and key active site residues directly involved in the reaction, while the rest of the protein and solvent are treated with the less computationally expensive MM force field. researchgate.net This approach allows for the calculation of potential energy surfaces and the identification of transition states, providing valuable insights into the reaction pathway and the factors that influence the reaction rate. researchgate.net
For example, computational studies on enzymes that catalyze reactions on aromatic rings, similar to the chroman moiety, have provided detailed mechanistic insights into processes like halogenation. researchgate.net These studies can reveal the roles of specific amino acid residues in catalysis and help to understand how the enzyme environment facilitates the reaction. Such knowledge is invaluable for the design of enzyme inhibitors or for engineering enzymes with novel functionalities.
Analytical Methodologies for Characterization and Quantification of Chroman 3 Ylmethanamine
Chromatographic Techniques
Chromatography is fundamental to the analysis of Chroman-3-ylmethanamine, enabling the separation of the compound from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as quantification, purity assessment, or identification of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, which possess polar functional groups, chemical derivatization is often employed to enhance volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. nih.gov Derivatizing agents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide can be used to convert the polar amine group into a less polar silyl (B83357) derivative suitable for GC analysis. nih.gov
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated as they pass through a capillary column, based on their boiling points and affinity for the column's stationary phase. Following separation, the molecules enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for highly specific identification. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive quantification of the target analyte. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-QE-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. wikipedia.org This technique combines the potent separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, offer significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC systems. americanpharmaceuticalreview.com
The separation is commonly achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. After elution from the column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. wikipedia.orgnih.gov
For quantification and structural confirmation, tandem mass spectrometry (MS/MS) is used. In this mode, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and is widely used in quantitative bioanalysis. nih.gov High-resolution mass spectrometers, such as Quadrupole-Orbitrap systems (e.g., UHPLC-QE-MS), provide highly accurate mass measurements, enabling confident identification of the elemental composition of the parent compound and its metabolites. imtm.cz
| Parameter | Typical Condition |
| Chromatography System | UHPLC |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution MS |
| Precursor Ion [M+H]⁺ | m/z 164.107 |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |
This table presents a set of typical, illustrative parameters for the LC-MS analysis of a compound with the characteristics of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard method for assessing the purity of pharmaceutical compounds and other chemical substances. torontech.com The method's ability to separate the main compound from its impurities allows for accurate quantification of purity, typically expressed as a percentage of the total peak area. torontech.comnih.gov
For this compound, a reversed-phase HPLC method would be employed. The separation relies on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is chosen based on the chromophore of the molecule—in this case, the benzene (B151609) ring of the chroman moiety. Purity is determined by integrating the area of all detected peaks in the chromatogram; the purity is calculated as the area of the main peak divided by the total area of all peaks. nih.govchromforum.org Method validation according to regulatory guidelines ensures the method is accurate, precise, and specific for its intended purpose. nih.gov
| Parameter | Typical Setting | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating compounds of moderate polarity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) or acid (e.g., TFA) | Elutes compounds from the column; additives improve peak shape. |
| Detection | UV at ~220 nm or ~275 nm | The benzene ring in the chroman structure absorbs UV light, allowing detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Quantification | Area Percent | The area of the main peak relative to the total area of all peaks determines purity. torontech.com |
This table outlines typical parameters for an HPLC method designed for purity assessment.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for the unambiguous confirmation of the molecular structure of this compound. Techniques like NMR and IR provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR experiments provide information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton. The four protons on the aromatic ring would appear in the downfield region (typically 6.5-7.5 ppm). The protons on the chroman ring and the aminomethyl group would appear more upfield. Specifically, the protons on the C2 and C4 carbons adjacent to the oxygen and benzene ring, respectively, and the proton at the C3 chiral center would show complex splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum provides a signal for each unique carbon atom. The aromatic carbons would resonate in the ~115-160 ppm range, while the aliphatic carbons of the chroman ring and the aminomethyl group would appear at higher field strengths. The specific chemical shifts are highly sensitive to the local electronic environment, allowing for the complete assignment of the carbon skeleton. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish proton-proton and proton-carbon correlations, respectively, to definitively confirm the structure. researchgate.net
| ¹H NMR: Expected Chemical Shifts (δ) in ppm | |
| Aromatic Protons (4H) | ~ 6.7 - 7.2 |
| -OCH₂- (C2, 2H) | ~ 4.1 - 4.4 |
| -CH₂-Ar (C4, 2H) | ~ 2.7 - 3.0 |
| -CH- (C3, 1H) | ~ 2.2 - 2.6 |
| -CH₂NH₂ (2H) | ~ 2.8 - 3.1 |
| -NH₂ (2H) | Broad signal, variable |
| ¹³C NMR: Expected Chemical Shifts (δ) in ppm | |
| Aromatic C-O (C8a) | ~ 154 |
| Aromatic C-C (C4a) | ~ 121 |
| Aromatic C-H (4C) | ~ 116 - 130 |
| -OCH₂- (C2) | ~ 66 |
| -CH- (C3) | ~ 35 |
| -CH₂-Ar (C4) | ~ 25 |
| -CH₂NH₂ | ~ 45 |
This table presents predicted NMR chemical shift ranges for this compound based on its structure and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent features would include N-H stretching vibrations from the primary amine group, C-H stretches from both the aromatic and aliphatic portions of the molecule, C=C stretching from the benzene ring, and a strong C-O-C stretching band characteristic of the ether linkage within the chroman ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 (typically two bands) | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Aliphatic CH, CH₂ |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |
| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |
| Asymmetric C-O-C Stretch | 1200 - 1270 | Aryl-Alkyl Ether |
This table lists the expected characteristic IR absorption bands for the functional groups present in this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound and its analogs, offering high accuracy and resolving power. umb.eduresearchgate.net This technique allows for the precise determination of the elemental composition of a molecule by measuring its mass with exceptional accuracy, typically to within a few parts per million (ppm). nih.gov This capability is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. nih.gov
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve ions with very close mass-to-charge (m/z) ratios, which is particularly advantageous when analyzing complex mixtures. umb.eduresearchgate.net This high resolving power helps to separate the analyte signal from background interferences, leading to improved signal-to-noise ratios and more reliable quantification. nih.gov
In the context of this compound derivatives, HRMS can be coupled with liquid chromatography (LC-HRMS) to provide both separation and high-accuracy mass detection. This combination is a powerful strategy for non-targeted screening of metabolites and impurities in various samples. umb.edunih.gov The data-independent acquisition (DIA) techniques often employed in HRMS allow for the collection of fragmentation data for all ions in a sample, creating a comprehensive digital record that can be retrospectively analyzed for compounds of interest without the need for prior knowledge of their presence. nih.gov
Table 1: Performance Characteristics of Common High-Resolution Mass Spectrometers nih.gov
| Mass Analyzer Type | Resolving Power (FWHM) [x10³] | Mass Accuracy (ppm) | m/z Range (upper limit) [x10³] |
| Quadrupole (Q) | < 5 | > 100 | 2‐4 |
| Ion Trap (IT) | < 5 | < 30 | 4‐20 |
| TOF | 10‐60 | 0.5‐5 | 100 |
| Orbitrap | 120‐1000 | 0.5‐5 | 20 |
| FT‐ICR | 100‐10,000 | 0.05‐1 | 30 |
This table is generated based on data from multiple sources. nih.gov
Advanced Chiral Analytical Methods (e.g., Electronic Circular Dichroism (ECD) for Absolute Configuration)
The stereochemistry of this compound is a critical aspect of its chemical identity, as different enantiomers can exhibit distinct biological activities. Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique used to determine the absolute configuration of chiral molecules like chroman derivatives. mdpi.comresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. researchgate.netencyclopedia.pub
The determination of the absolute configuration of chroman derivatives often involves comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. researchgate.netresearchgate.net This is typically achieved using time-dependent density functional theory (TD-DFT) calculations. researchgate.netresearchgate.net A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.netrsc.org
It is important to note that the ECD spectrum is sensitive to the conformation of the molecule. encyclopedia.pub Therefore, a thorough conformational analysis is a prerequisite for accurate ECD calculations. mdpi.com In some cases, the empirical helicity rule for the chromane (B1220400) chromophore has been shown to be unreliable, highlighting the importance of computational methods for accurate stereochemical assignment. researchgate.net
Table 2: Application of ECD in Determining Absolute Configuration of Chroman Derivatives
| Compound Type | Method | Key Findings | Reference |
| Prenylated benzopyrans | Comparison of experimental and calculated VCD and ECD spectra | Reassignment of absolute configuration, questioning the validity of the empirical ECD helicity rule for chromanes. | researchgate.net |
| Naphthalene–chroman dimers and chroman derivatives | Detailed NMR and MS analyses, calculated ECD | Elucidation of structures and stereochemistries. | researchgate.net |
| Chroman-4-one derivatives | HRESIMS, NMR, experimental ECD, and Rh₂(OCOCF₃)₄-induced CD spectra | Determination of absolute configurations of new compounds. | rsc.org |
Development and Validation of Analytical Methods for Biological Matrices
The quantification of this compound and its metabolites in biological matrices such as plasma, blood, and tissue is essential for pharmacokinetic and metabolism studies. nih.govnih.gov The development and validation of robust and reliable analytical methods are governed by stringent guidelines from regulatory agencies. ibacon.comresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) are the methods of choice for quantifying small molecules in biological fluids due to their high selectivity, sensitivity, and accuracy. nih.govmdpi.comub.edu
The method development process involves several key steps: ibacon.combebac.at
Sample Preparation: This is a critical step to remove interferences from the biological matrix and to concentrate the analyte. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.com
Chromatographic Separation: Achieving good separation of the analyte from endogenous matrix components and potential metabolites is crucial to minimize matrix effects and ensure accurate quantification. researchgate.net
Mass Spectrometric Detection: Optimization of MS parameters, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) in LC-MS/MS, is necessary for achieving the desired sensitivity and selectivity. nih.gov
Once a method is developed, it must be rigorously validated to ensure its reliability. nih.gov Validation parameters typically include: ibacon.comresearchgate.net
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision. researchgate.netmdpi.com
Recovery: The efficiency of the extraction process. nih.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net
Table 3: Common Validation Parameters for Bioanalytical Methods nih.govibacon.comresearchgate.net
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (r²) | Correlation coefficient of the calibration curve | >0.99 |
| Accuracy | % deviation from the nominal concentration | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | Coefficient of variation | ≤15% (≤20% for LLOQ) |
| Recovery | Analyte response in extracted sample vs. unextracted standard | Consistent, precise, and reproducible |
| Matrix Effect | Analyte response in the presence vs. absence of matrix | Should be minimized and consistent |
| Stability | Analyte concentration change under defined conditions | Within ±15% of initial concentration |
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Targets and Biological Pathways
The versatility of the chroman-3-ylmethanamine structure makes it a compelling candidate for investigating novel therapeutic targets and biological pathways. The core structure, a benzopyran ring fused to a tetrahydropyran (B127337) ring with a methanamine group at the 3-position, allows for diverse chemical modifications. These modifications can significantly influence the compound's interaction with various biological molecules.
The primary mechanism of action for this compound and its derivatives involves interactions with enzymes and receptors. The amine group is capable of forming hydrogen bonds and electrostatic interactions within the active sites of target proteins, while the chroman ring system can engage with hydrophobic pockets, thereby enhancing binding affinity and specificity.
Current research has highlighted the potential of chroman-based compounds in several therapeutic areas:
Neuropharmacology: Derivatives have been explored for their neuroprotective effects, with some showing potential to modulate neurotransmitter systems and enhance cognitive functions. Studies on chroman derivatives have indicated their ability to cross the blood-brain barrier and improve cognitive function in models of Alzheimer's disease.
Cardiovascular Disease: The scaffold has been utilized in the synthesis of β-adrenergic blockers, which are crucial for managing hypertension and other cardiovascular conditions.
Oncology: Certain chroman derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as anti-cancer agents. For example, some derivatives have shown inhibitory effects on the growth of the MCF-7 human breast cancer cell line.
Enzyme Inhibition: Research has shown that substituted chroman-4-one derivatives can act as selective inhibitors of enzymes like SIRT2, which is implicated in aging-related diseases. acs.orgresearchgate.net
Future research will likely focus on expanding the scope of therapeutic targets. High-throughput screening of this compound analogue libraries against a wide array of biological targets could uncover novel activities. Understanding the intricate structure-activity relationships (SAR) will be crucial in designing derivatives with high potency and selectivity for these new targets.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govlindushealth.com These computational tools can significantly expedite the process, reduce costs, and increase the probability of success in clinical trials. researchgate.net
ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities to build predictive models. lindushealth.commdpi.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to screen virtual libraries of this compound analogues and predict their potential efficacy and safety profiles. nih.gov This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. lindushealth.com
Key applications of AI and ML in this context include:
Virtual Screening: ML models can rapidly screen millions of virtual compounds to identify those with the highest probability of binding to a specific therapeutic target. nih.gov
De Novo Drug Design: Generative deep learning models can design entirely new this compound analogues with desired properties. mdpi.com These models learn the underlying patterns in existing active molecules to generate novel structures. tums.ac.ir
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to avoid costly failures in later stages of development. nih.gov
The use of AI and ML is not limited to predicting activity but also extends to understanding the mechanism of action. By analyzing complex biological data, these technologies can help elucidate the pathways through which this compound analogues exert their effects. researchgate.net
Advanced Synthetic Methodologies for Sustainable Production
The development of advanced and sustainable synthetic methodologies is crucial for the environmentally and economically viable production of this compound and its derivatives. Green chemistry principles are increasingly being applied to chemical manufacturing to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgwjarr.com
Traditional synthetic routes can be resource-intensive and generate significant waste. Modern approaches focus on improving atom economy, where a higher proportion of reactants are incorporated into the final product. acs.org
Recent advancements in the synthesis of chroman derivatives include:
Catalytic Hydrogenation: The reduction of chroman-3-ylmethanone to this compound can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.
Reductive Amination: One-pot reductive amination of chroman-3-carbaldehyde (B1394481) using reagents like sodium cyanoborohydride offers a highly chemoselective and scalable route to this compound, with yields often exceeding 85%.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times. For instance, microwave-assisted reductive amination has been shown to decrease reaction times from 12 hours to 30 minutes while maintaining good yields.
Green Solvents: The use of bio-based or less hazardous solvents, such as water-ethanol mixtures, is being explored to reduce the environmental impact of the synthesis. rsc.orgnih.gov For example, the synthesis of some chromene derivatives has been successfully carried out in a water-EtOH solvent system. nih.gov
Photocatalysis: Visible-light-driven photocatalysis represents a green and powerful strategy for the synthesis of chroman scaffolds, often proceeding under mild, metal-free conditions. frontiersin.org
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including biocatalysis using enzymes, which can offer high selectivity and operate under mild conditions. acs.org The goal is to create manufacturing processes that are not only efficient and cost-effective but also have a minimal environmental footprint. rsc.orgresearchgate.net
Development of Multi-target Directed Ligands Based on the this compound Scaffold
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. arxiv.orgfrontiersin.org This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.gov The this compound scaffold is a promising platform for the development of such MTDLs.
The rationale behind MTDLs is that they can offer improved therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies. arxiv.orgnih.gov
The chroman scaffold has already shown potential in this area. For instance, chromone-based derivatives have been designed as dual inhibitors of monoamine oxidase B and cholinesterase for the treatment of Alzheimer's disease. nih.gov These compounds aim to address both the cholinergic deficit and oxidative stress associated with the disease.
The design of MTDLs based on the this compound scaffold involves several strategies:
Fragment-based Linking: Linking pharmacophores known to bind to different targets onto the chroman core.
Scaffold Merging: Combining the structural features of ligands for different targets into a single hybrid molecule.
De Novo Design: Using computational methods to design novel molecules with the desired multi-target activity profile. frontiersin.org
Future research will focus on identifying optimal target combinations for specific diseases and designing this compound-based MTDLs with balanced affinities for each target. This approach holds significant promise for developing more effective treatments for complex multifactorial diseases like neurodegenerative disorders, cancer, and cardiovascular diseases. rsc.orgnih.gov
Translational Research Prospects and Preclinical Development Challenges
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. rarediseasemoonshot.eu For this compound and its analogues, this involves navigating the complex path from promising laboratory findings to potential therapeutic agents.
The prospects for translational research are supported by the diverse biological activities already observed for chroman derivatives. However, several preclinical development challenges must be addressed:
Pharmacokinetics and Bioavailability: Ensuring that the designed molecules can reach their target in the body in sufficient concentrations and for an adequate duration. This involves optimizing properties like solubility, permeability, and metabolic stability.
Toxicity and Safety: Thoroughly evaluating the potential for adverse effects is critical. Early-stage toxicity screening can help to identify and eliminate compounds with unfavorable safety profiles.
Scalability of Synthesis: Developing a synthetic route that is not only efficient and sustainable but also scalable for large-scale production is essential for clinical trials and eventual commercialization.
Intellectual Property: Securing patent protection for novel compounds and their applications is a crucial step in the drug development process.
Overcoming these challenges will require a multidisciplinary approach, involving chemists, biologists, pharmacologists, and clinicians. Collaborative efforts between academic research institutions and pharmaceutical companies can help to accelerate the translation of promising this compound-based compounds into new medicines. rarediseasemoonshot.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
